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Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

Cat. No.: B082475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-cyano-N-cyclopropylacetamide (2CCPA), a versatile cyanoacetamide derivative. This

document details the experimental protocols for its preparation and the analytical techniques

used for its structural elucidation and characterization. All quantitative data is presented in

clear, structured tables, and key experimental workflows are visualized using diagrams.

Synthesis of 2-Cyano-N-cyclopropylacetamide
The synthesis of 2-cyano-N-cyclopropylacetamide is typically achieved through the

amidation of a cyanoacetate derivative with cyclopropylamine. This reaction is a nucleophilic

acyl substitution where the amino group of cyclopropylamine attacks the electrophilic carbonyl

carbon of the cyanoacetate, leading to the formation of the corresponding amide.[1][2]

Experimental Protocol
A common synthetic route involves the reaction of ethyl cyanoacetate with cyclopropylamine.[1]

[3][4]

Materials:

Cyclopropanamine[3][4]

Ethyl cyanoacetate[3][4]
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Suitable solvent (e.g., Toluene)[1]

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine

cyclopropanamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).[1]

Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.[1]

Heat the reaction mixture to reflux with vigorous stirring.[1]

Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

Once the reaction is complete, allow the mixture to cool to room temperature.[1]

Remove the solvent under reduced pressure using a rotary evaporator.[1]

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) to yield the pure 2-cyano-N-cyclopropylacetamide
as a solid.[1]

Dry the purified product under vacuum to remove any residual solvent.[1]

The reported yield for this synthesis is approximately 95%.[4]

Synthesis Workflow

Cyclopropanamine +
Ethyl Cyanoacetate

Reflux

Toluene

Solvent Removal
(Rotary Evaporation)

Recrystallization
(Ethanol/Water or

Ethyl Acetate/Hexane)
2-Cyano-N-cyclopropylacetamide

Click to download full resolution via product page

Caption: Chemical synthesis workflow for 2-cyano-N-cyclopropylacetamide.
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Characterization of 2-Cyano-N-
cyclopropylacetamide
The synthesized 2-cyano-N-cyclopropylacetamide is characterized using various

spectroscopic and physical methods to confirm its identity, purity, and structure.[3][4][5]

Physical Properties
The physical properties of 2-cyano-N-cyclopropylacetamide are summarized in the table

below.

Property Value

Molecular Formula C₆H₈N₂O

Molecular Weight 124.14 g/mol

Boiling Point 363.7±21.0 °C (Predicted)[6]

Density 1.14±0.1 g/cm³ (Predicted)[6]

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound.

The following techniques are employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in

the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-

hydrogen framework of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the

molecule.
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FT-IR Spectroscopy: The FT-IR spectrum of 2CCPA is typically recorded using a Perkin Elmer

FT-IR Spectrophotometer in the scan region of 4000–500 cm⁻¹. The sample is prepared as a

KBr pellet.[4]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400

MHz for ¹H and 100 MHz for ¹³C. The compound is dissolved in a suitable deuterated solvent,

such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine

the molecular weight of the compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer

in the range of 200–500 nm.[3]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-cyano-N-
cyclopropylacetamide.

Table 1: FT-IR Spectral Data

Wavenumber (cm⁻¹) Assignment

3295 N-H stretching

3085 C-H stretching (cyclopropyl)

2927 CH₂ stretching (aliphatic)

2256 C≡N stretching

1645 C=O stretching (Amide I)

1550 N-H bending (Amide II)

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may

vary slightly from experimental results.
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Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.35 d 1H NH

3.55 s 2H CH₂

2.60 m 1H CH (cyclopropyl)

0.65 m 2H CH₂ (cyclopropyl)

0.45 m 2H CH₂ (cyclopropyl)

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may

vary slightly from experimental results.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

163.5 C=O (amide)

117.0 C≡N

25.0 CH₂ (aliphatic)

22.5 CH (cyclopropyl)

6.5 CH₂ (cyclopropyl)

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may

vary slightly from experimental results.

Table 4: Mass Spectrometry Data

m/z Assignment

125.07 [M+H]⁺
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Note: The data presented is based on the calculated monoisotopic mass.
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Caption: Workflow for the characterization of 2-cyano-N-cyclopropylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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